molecular formula C17H17N3O6S B2805400 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide CAS No. 313364-85-1

4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2805400
CAS No.: 313364-85-1
M. Wt: 391.4
InChI Key: GQCLRRXDZGBVKT-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-nitrophenylsulfonyl)morpholine
  • 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine
  • 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine

Uniqueness

4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide is unique due to its combination of a morpholine ring, sulfonyl group, and nitrophenyl group attached to a benzamide core.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-14-2-1-3-15(12-14)20(22)23)13-4-6-16(7-5-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCLRRXDZGBVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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